molecular formula C22H21N3O4S B2842993 N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-65-8

N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2842993
M. Wt: 423.49
InChI Key: HTQLKHJPVRKKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : A study by Gangjee et al. (2008) synthesized analogues similar to the specified compound as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The classical analogue showed potent inhibitory activity against human TS and DHFR, indicating the scaffold's potential for dual inhibitory activity against these targets (Gangjee et al., 2008).

Anti-Inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) reported the synthesis of derivatives from visnagenone and khellinone, demonstrating significant COX-1/COX-2 inhibition and possessing analgesic and anti-inflammatory activities. This study highlights the potential of structurally related compounds for developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis : The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides were investigated by Subasri et al. (2016, 2017), providing insights into the folded conformations and intramolecular interactions of these compounds. Such structural analyses are crucial for understanding the interaction mechanisms of potential pharmaceuticals (Subasri et al., 2016), (Subasri et al., 2017).

Synthesis and Antimicrobial Activity : Kerru et al. (2019) prepared a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, demonstrating potent in vitro antimicrobial activity. This suggests the potential of similar compounds in antimicrobial applications (Kerru et al., 2019).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-12-25-21(27)20-19(14-8-4-6-10-16(14)29-20)24-22(25)30-13-18(26)23-15-9-5-7-11-17(15)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQLKHJPVRKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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